N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxynaphthalene with 4-propan-2-ylbenzaldehyde under basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: Finally, the amine is reacted with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]propanamide
- N-[(2-hydroxynaphthalen-1-yl)-(4-ethylphenyl)methyl]propanamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-4-21(26)24-23(18-11-9-16(10-12-18)15(2)3)22-19-8-6-5-7-17(19)13-14-20(22)25/h5-15,23,25H,4H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGMTTVMLIBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)C(C)C)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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